molecular formula C6H5BF3NO2 B151737 5-(Trifluoromethyl)pyridine-2-boronic acid CAS No. 1162257-58-0

5-(Trifluoromethyl)pyridine-2-boronic acid

Cat. No.: B151737
CAS No.: 1162257-58-0
M. Wt: 190.92 g/mol
InChI Key: QGHRRKVXTZBZFZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2. It is an important intermediate used in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . The presence of the trifluoromethyl group and the boronic acid moiety makes it a valuable reagent in organic chemistry, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing pyridinylboronic acids and esters, including:

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethyl)pyridine-2-boronic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridine-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyridine-2-boronic acid is unique due to its combination of the trifluoromethyl group and boronic acid moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in cross-coupling reactions and other chemical transformations .

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHRRKVXTZBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590542
Record name [5-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-58-0
Record name [5-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)pyridine-2-boronic acid
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